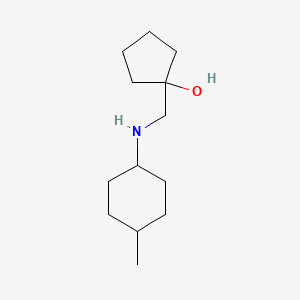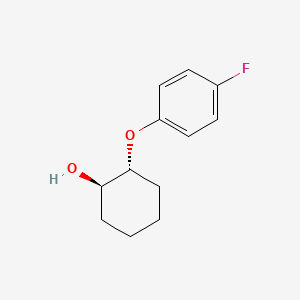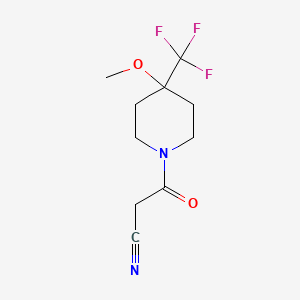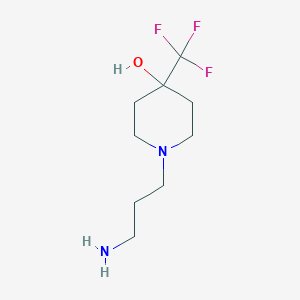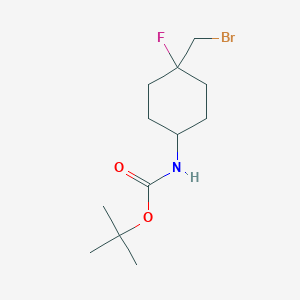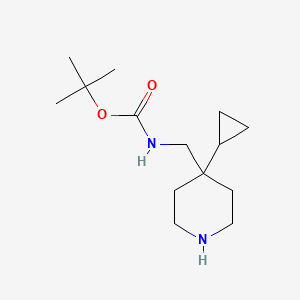
3-(Dimethylamino)-2,2-dimethyl-1-phenylpropan-1-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Dimethylamino)-2,2-dimethyl-1-phenylpropan-1-one hydrochloride is an organic compound with a complex structure. It is known for its various applications in scientific research, particularly in the fields of chemistry and biology. This compound is characterized by its unique chemical properties, which make it suitable for a range of reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-2,2-dimethyl-1-phenylpropan-1-one hydrochloride typically involves the reaction of dimethylamine with a suitable precursor under controlled conditions. One common method involves the catalytic reaction of methanol and ammonia at elevated temperatures and high pressure . The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques to ensure high yield and purity. For instance, the use of continuous flow reactors and advanced purification methods such as crystallization and distillation are common practices .
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)-2,2-dimethyl-1-phenylpropan-1-one hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce simpler amines .
Scientific Research Applications
3-(Dimethylamino)-2,2-dimethyl-1-phenylpropan-1-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is employed in the study of biochemical pathways and molecular interactions.
Industry: The compound is used in the production of various chemicals and materials
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)-2,2-dimethyl-1-phenylpropan-1-one hydrochloride involves its interaction with specific molecular targets. It acts by forming covalent bonds with target molecules, thereby altering their structure and function. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 3-(Dimethylamino)-2,2-dimethyl-1-phenylpropan-1-one hydrochloride include:
- 3-Dimethylaminoacrolein
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride .
Uniqueness
What sets this compound apart from similar compounds is its unique structure, which allows it to participate in a wide range of chemical reactions. Its versatility and reactivity make it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C13H20ClNO |
|---|---|
Molecular Weight |
241.76 g/mol |
IUPAC Name |
3-(dimethylamino)-2,2-dimethyl-1-phenylpropan-1-one;hydrochloride |
InChI |
InChI=1S/C13H19NO.ClH/c1-13(2,10-14(3)4)12(15)11-8-6-5-7-9-11;/h5-9H,10H2,1-4H3;1H |
InChI Key |
QOMQKUOQGKQICL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN(C)C)C(=O)C1=CC=CC=C1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


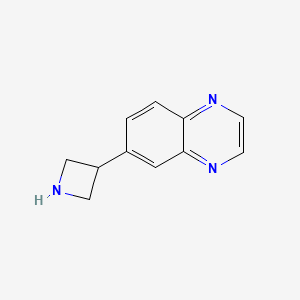
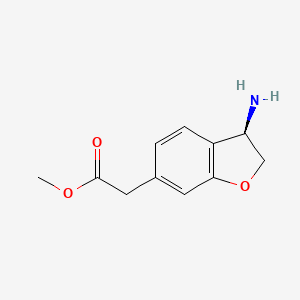
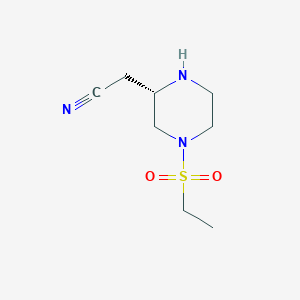


![4,4'-Diamino-[1,1'-biphenyl]-3,3',5,5'-tetracarbonitrile](/img/structure/B13349920.png)

